Allosamidin

nematode chitinase inhibition anthelmintic research species selectivity

Procure Allosamidin—the only validated tool compound for complete in vivo blockade of Plasmodium falciparum oocyst development, and the unmatched inhibitor of filarial nematode chitinase (200 pM IC₅₀). Unlike argifin or argadin, its transition-state mimicry enables definitive mechanistic, crystallographic, and insecticidal SAR studies. Essential for anthelmintic, antimalarial, and crop protection R&D.

Molecular Formula C25H42N4O14
Molecular Weight 622.6 g/mol
CAS No. 103782-08-7
Cat. No. B1666888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllosamidin
CAS103782-08-7
SynonymsA 82516
A-82516
A82516
allosamidin
Molecular FormulaC25H42N4O14
Molecular Weight622.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O
InChIInChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
InChIKeyMDWNFWDBQGOKNZ-XYUDZHFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allosamidin (CAS 103782-08-7): Pseudotrisaccharide Family 18 Chitinase Inhibitor for Antifungal and Insecticidal Research Procurement


Allosamidin (CAS 103782-08-7) is a pseudotrisaccharide secondary metabolite produced by Streptomyces species, consisting of two β-linked N-acetyl-D-allosamine units attached to an allosamizoline aglycone moiety [1]. It functions as a potent, competitive inhibitor of family 18 chitinases (glycoside hydrolase family 18), enzymes that hydrolyze chitin—a β-(1,4)-linked N-acetylglucosamine polymer essential for fungal cell wall integrity, insect exoskeleton remodeling, and nematode eggshell formation [2]. Unlike broad-spectrum or non-selective enzyme inhibitors, allosamidin mimics the oxazolinium ion transition state of chitin hydrolysis, enabling high-affinity, reversible binding within the conserved catalytic groove of family 18 chitinases across diverse eukaryotic pathogens and arthropods [3].

Why Generic Substitution Fails for Allosamidin (CAS 103782-08-7) in Chitinase Inhibition Studies


Generic substitution among chitinase inhibitors is not scientifically valid due to profound differences in enzyme isoform selectivity, species-specific potency, and structural mechanism of inhibition. Allosamidin exhibits extreme species-dependent variation in inhibitory potency—ranging from picomolar IC50 values against nematode chitinases (200 pM for Onchocerca gibsoni) to micromolar potency against certain fungal chitinases (>100 µM) [1]. In contrast, structurally distinct inhibitors such as the cyclic pentapeptide argifin or the non-natural argadin operate via fundamentally different binding modes that do not recapitulate allosamidin's transition-state mimicry or its characteristic pH-dependent inactivation kinetics [2]. Furthermore, allosamidin derivatives (e.g., demethylallosamidin, methylallosamidin) display differential inhibitory profiles—demethylallosamidin exhibits approximately 10-fold stronger inhibition of human chitinase compared to allosamidin, while methylallosamidin shows reduced potency [3]. These divergent structure-activity relationships preclude simple interchangeability and mandate compound-specific selection based on the precise experimental system and target organism.

Product-Specific Quantitative Evidence Guide: Allosamidin (CAS 103782-08-7) Differentiation from Close Analogs and Alternatives


Picomolar Inhibition of Nematode Chitinase vs. Micromolar Potency in Fungal Systems Defines Target Organism Selectivity

Allosamidin exhibits extreme species-dependent potency variation, with IC50 values spanning more than six orders of magnitude across different organisms. Against the filarial nematode Onchocerca gibsoni, allosamidin achieves 50% inhibition at 200 pM (0.0002 µM), representing one of the most potent chitinase inhibitory activities reported [1]. In contrast, inhibition of fungal chitinases is highly variable and generally weaker, with IC50 values ranging from 0.01 µM to over 70 µM, and against Aspergillus fumigatus ChiA1, the IC50 is 127 µM [2]. This differential sensitivity—picomolar potency in nematodes versus micromolar potency in certain fungi—is not observed with peptide-based inhibitors such as argifin or argadin, which exhibit distinct selectivity profiles unrelated to allosamidin's transition-state mimicry mechanism [3].

nematode chitinase inhibition anthelmintic research species selectivity

Sub-Nanomolar Ki Against Fungal Chitinase CiX1 Establishes Transition-State Mimicry Distinct from Derivative Inhibitors

Allosamidin binds the fungal chitinase CiX1 from Coccidioides immitis with a competitive inhibition constant (Ki) of 60 nM, as determined by enzyme kinetics and validated by X-ray crystallography of the enzyme-inhibitor complex (PDB ID: 1LL6) [1]. The structural basis for this high affinity involves rotation of Asp169 to form an ion pair with the oxazolinium cation of allosamidin, establishing allosamidin as a bona fide transition-state analog [2]. In comparison, the allosamidin derivative demethylallosamidin exhibits approximately 10-fold stronger inhibition of human macrophage chitinase (chitotriosidase) than allosamidin, while methylallosamidin shows reduced potency due to steric interference with hydrophobic binding pockets [3]. This structural differentiation demonstrates that the parent allosamidin scaffold occupies a distinct position in the structure-activity landscape relative to its methylated and demethylated congeners.

fungal chitinase inhibition Coccidioides immitis transition-state analog crystallography

Complete In Vivo Transmission Blockade of Plasmodium falciparum Oocyst Development Unmatched by Small-Molecule Alternatives

Allosamidin achieves complete blockade of Plasmodium falciparum oocyst development in vivo within the mosquito midgut, preventing malaria parasite transmission [1]. In controlled experiments, addition of allosamidin to the blood meal resulted in zero oocyst formation, an effect fully reversed by exogenous chitinase supplementation, confirming that the transmission-blocking activity is mediated specifically through chitinase inhibition [2]. In contrast, other small-molecule chitinase inhibitors, including synthetic N-acetylglucosamine analogs and carbohydrate-mimetic scaffolds, have not demonstrated comparable in vivo transmission-blocking efficacy in this established malaria model. Peptide-based inhibitors (argifin, argadin) also lack reported in vivo transmission-blocking data for Plasmodium, positioning allosamidin as the benchmark tool compound for interrogating chitinase-dependent parasite egress through the mosquito peritrophic matrix [3].

malaria transmission blockade Plasmodium falciparum in vivo efficacy oocyst development

Differential Insect Larval Mortality vs. Synthetic Analogs Establishes In Vivo Structure-Activity Benchmark

Allosamidin induces high larval mortality in two insect species—Tineola bisselliella (webbing clothes moth) and Lucilia cuprina (Australian sheep blowfly)—when administered in vivo [1]. Comparative analysis of eight allosamidin analogues revealed that only allosamidin and its (1→3)-linked regioisomer, dimeric analogue, and gluco-configurated dimeric analogue exhibited significant activity against L. cuprina larvae, whereas the monomeric allosamizoline core and its regioisomers were completely inactive [2]. This structure-activity relationship (SAR) establishes that the intact pseudotrisaccharide architecture of allosamidin is essential for in vivo insecticidal efficacy, and that synthetic truncation or glycosidic linkage rearrangement ablates activity. These findings provide a clear differentiation: allosamidin remains the benchmark compound against which all synthetic insecticidal chitinase inhibitors must be compared for in vivo ecdysis disruption.

insecticidal activity in vivo larval mortality Lucilia cuprina Tineola bisselliella

Best Research and Industrial Application Scenarios for Allosamidin (CAS 103782-08-7) Based on Quantitative Differentiation Evidence


Nematode Chitinase Inhibition Studies Requiring Picomolar Potency (Onchocerca and Filarial Models)

Allosamidin is the preferred tool compound for investigating chitinase-dependent processes in filarial nematodes such as Onchocerca gibsoni, where it achieves 50% inhibition at 200 pM—potency unmatched by any other reported chitinase inhibitor in this system [1]. This extreme sensitivity enables experiments at sub-nanomolar concentrations, minimizing off-target effects and enabling precise dissection of chitinase's role in eggshell formation and microfilarial development. Procurement of allosamidin is essential for laboratories conducting anthelmintic drug discovery or studying nematode chitin metabolism, as generic chitinase inhibitors (e.g., argifin, argadin) do not exhibit comparable potency in filarial enzyme assays [2].

Malaria Transmission-Blocking Studies in Anopheles-P. falciparum In Vivo Models

Allosamidin is the only validated small-molecule tool compound demonstrated to achieve complete blockade of Plasmodium falciparum oocyst development in the mosquito midgut [3]. This in vivo efficacy, confirmed across multiple studies and fully reversible by exogenous chitinase, makes allosamidin indispensable for malaria transmission research. Investigators studying ookinete traversal of the peritrophic matrix, evaluating transmission-blocking vaccine candidates, or screening next-generation antimalarials should procure allosamidin as the positive control standard for chitinase-mediated parasite egress [4]. No alternative inhibitor (synthetic or peptidic) has established equivalent in vivo transmission-blocking credentials.

Structural Biology of Fungal Family 18 Chitinases with Transition-State Analog Binding (Coccidioides immitis CiX1)

For crystallographic and mechanistic studies of fungal family 18 chitinases, allosamidin provides the structurally characterized benchmark for transition-state analog binding. The 60 nM Ki against Coccidioides immitis chitinase CiX1 and the high-resolution X-ray structure of the allosamidin-CiX1 complex (PDB ID: 1LL6) define the precise binding geometry and electrostatic stabilization mechanism involving Asp169 rotation [5]. Researchers conducting structure-based inhibitor design, studying substrate-assisted catalysis, or requiring a well-characterized ligand for soaking experiments should procure allosamidin rather than derivatives, as methylated or demethylated analogs exhibit altered binding modes and potency shifts that deviate from the canonical transition-state mimicry paradigm [6].

Insect Ecdysis Inhibition and Insecticidal SAR Benchmarking in Lucilia cuprina and Tineola bisselliella

Allosamidin serves as the essential positive control and SAR benchmark for in vivo evaluation of insecticidal chitinase inhibitors. Comprehensive comparative studies across eight synthetic analogues have established that only the intact allosamidin pseudotrisaccharide scaffold (and select dimeric/regioisomeric variants) induces larval mortality in Lucilia cuprina and Tineola bisselliella, while truncated monomers are completely inactive [7]. Researchers in agricultural biotechnology, veterinary entomology, or insect growth regulator development should procure allosamidin to calibrate in vivo ecdysis assays and to provide the baseline efficacy against which novel synthetic inhibitors must be benchmarked [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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